4-O-Cinnamoylquinic acid
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Overview
Description
4-O-Cinnamoylquinic acid is a naturally occurring chemical compound found in various plants, including coffee and Casearia grewiifolia. It is a white to pale yellow crystalline solid that is soluble in alcohol and ester solvents. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-O-Cinnamoylquinic acid can be synthesized through the reaction of quinic acid with cinnamic anhydride under alkaline conditions. The reaction involves the esterification of quinic acid with cinnamic anhydride, followed by acid-catalyzed conversion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as plants. The extraction process can be complex and requires careful handling to ensure the purity and stability of the compound. Biotechnological methods, including the use of engineered microorganisms, are also being explored for more efficient production .
Chemical Reactions Analysis
Types of Reactions
4-O-Cinnamoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinic acid derivatives.
Reduction: Reduction reactions can modify the cinnamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinic acid derivatives and modified cinnamoyl compounds, which can have different biological and chemical properties .
Scientific Research Applications
4-O-Cinnamoylquinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and its potential antioxidant properties.
Mechanism of Action
4-O-Cinnamoylquinic acid exerts its effects primarily by inhibiting the generation of superoxide anions in human neutrophils. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the oxidative burst of neutrophils. The exact molecular targets are still under investigation, but the compound’s antioxidant properties play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Chlorogenic acid: Another hydroxycinnamoyl-quinic acid derivative, known for its antioxidant properties.
Caffeic acid: A related compound with similar biological activities.
Ferulic acid: Another cinnamic acid derivative with antioxidant and anti-inflammatory properties
Uniqueness
4-O-Cinnamoylquinic acid is unique due to its specific esterification at the 4-O position of quinic acid, which imparts distinct chemical and biological properties. Its ability to inhibit superoxide anion generation in neutrophils sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18O7 |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21)/b7-6+ |
InChI Key |
CLDAKARZYFIUGC-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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